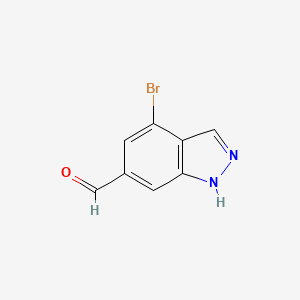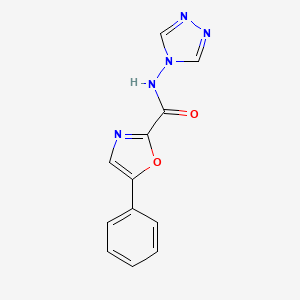
5-phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide” is a compound that contains the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They have been proven to have significant antibacterial activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, Indian researchers reported a synthesis of 4-amino-5-aryl-4H-1,2,4-triazole derivatives . Another study synthesized three novel coordination polymers under solvothermal conditions by the reaction of bis (4- (4 H -1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .Molecular Structure Analysis
1,2,4-Triazole exists in two tautomeric forms A and B in which 1 H -1,2,4-triazole ( A) is more stable than 4 H -1,2,4-triazole ( B) . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives have been studied in various contexts . For instance, fluoroquinolone derivatives exhibited good to excellent activity against almost all microorganisms with MIC values ranging from 0.125 to 64 μg/mL .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various techniques . For instance, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .科学的研究の応用
Synthesis and Structural Analysis
Copper-Catalyzed Intramolecular Cyclization
A study by Kumar et al. (2012) described an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, including structures related to 5-phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide, through copper-catalyzed intramolecular cyclization. This method offers a versatile approach to introducing various functional groups, indicating the compound's potential utility in synthesizing natural products and novel bioactive molecules (Kumar, Saraiah, Misra, & Ila, 2012).
Crystal Structure Analysis
L'abbé et al. (2010) conducted a detailed crystal structure analysis of a closely related compound, showcasing the importance of structural studies in understanding the molecular conformations and potential reactivity of such molecules. Insights from such analyses are crucial for the rational design of molecules with desired physical and chemical properties (L'abbé, Meutermans, Meervelt, King, & Lenstra, 2010).
Potential Bioactive Properties
- Antimicrobial Agents: A study by Jadhav et al. (2017) explored the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. Compounds derived from similar core structures demonstrated moderate to good activities against various bacterial and fungal strains, highlighting the potential of this compound derivatives in antimicrobial research (Jadhav, Raundal, Patil, & Bobade, 2017).
Chemical Synthesis Applications
Ruthenium-Catalyzed Synthesis
Ferrini et al. (2015) discussed the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, demonstrating the compound's utility in preparing peptidomimetics or bioactive compounds. This highlights the versatility of this compound in synthesizing complex molecules with potential therapeutic applications (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Oxazolones as Bioactive Molecules
Mavridis et al. (2020) reported on the synthesis and bioactive properties of oxazolones and their derivatives, emphasizing their significant role in drug discovery. This research underscores the potential of oxazole derivatives, including those similar to this compound, in the development of new therapeutic agents (Mavridis, Bermperoglou, Pontiki, & Hadjipavlou-Litina, 2020).
作用機序
Target of Action
Triazole derivatives, a key structural component of this compound, are known for their broad spectrum of biological activities . They have been reported to exhibit antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Mode of Action
It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Compounds with a 1,2,4-triazole moiety have been associated with numerous biological properties and are known to interact with various biochemical pathways .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety is known to influence the pharmacokinetic properties of compounds, including their bioavailability .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against certain tumor cell lines .
Action Environment
It’s known that the reaction of similar compounds can be influenced by conditions such as heating .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It has been found that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
In terms of cellular effects, 5-phenyl-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide has been observed to influence various types of cells and cellular processes . It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific mechanisms through which it exerts these effects are still being explored .
Molecular Mechanism
It is known to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are still being studied. Preliminary findings suggest that it may have long-term effects on cellular function in both in vitro and in vivo studies . Information on the product’s stability and degradation is currently limited .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have yielded important insights. The effects of the product can vary with different dosages, and there may be threshold effects observed in these studies . High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
It is believed to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is another area of interest. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The effects of its localization on its activity or function are currently being investigated .
特性
IUPAC Name |
5-phenyl-N-(1,2,4-triazol-4-yl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-11(16-17-7-14-15-8-17)12-13-6-10(19-12)9-4-2-1-3-5-9/h1-8H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGGQRYOCMLAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
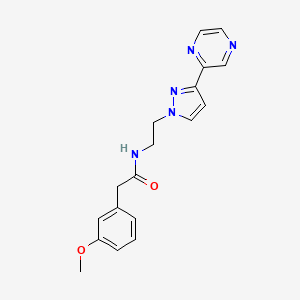
![Tert-butyl 3-fluoro-3-[[3-(prop-2-enoylamino)propanoylamino]methyl]azetidine-1-carboxylate](/img/structure/B2838920.png)
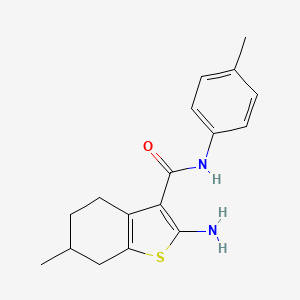
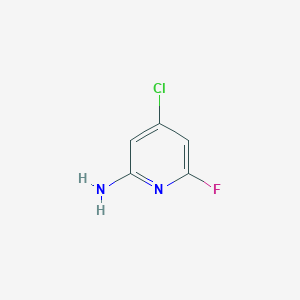
![isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2838923.png)
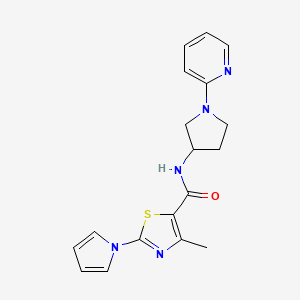
![[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2838925.png)
![N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2838927.png)
![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2838929.png)
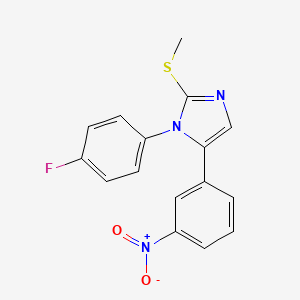
![2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole](/img/structure/B2838933.png)
![N-cyclohexyl-N-methyl-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2838934.png)

